
Bis(2-(methoxycarbonyl)phenyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(methoxycarbonyl)phenyl) oxalate: is an organic compound with the molecular formula C18H14O8 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is characterized by its two methoxycarbonyl groups attached to phenyl rings, which are further connected through an oxalate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(methoxycarbonyl)phenyl) oxalate typically involves the esterification of oxalic acid with 2-(methoxycarbonyl)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-(methoxycarbonyl)phenyl) oxalate can undergo oxidation reactions, particularly at the methoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols, although this reaction is less common.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where the methoxycarbonyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of bis(2-carboxyphenyl) oxalate.
Reduction: Formation of bis(2-hydroxyphenyl) oxalate.
Substitution: Formation of various substituted phenyl oxalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-(methoxycarbonyl)phenyl) oxalate is widely used in chemiluminescence studies. It serves as a key component in glow sticks, where it reacts with hydrogen peroxide to produce light.
Biology and Medicine: The compound’s chemiluminescent properties are utilized in biological assays and diagnostic tests. It can be used as a marker to detect the presence of specific biomolecules.
Industry: In the industrial sector, this compound is used in the manufacturing of light-emitting devices and safety equipment. Its ability to produce light without an external power source makes it valuable in emergency lighting and signaling.
Wirkmechanismus
The chemiluminescent reaction of Bis(2-(methoxycarbonyl)phenyl) oxalate involves the decomposition of the oxalate ester in the presence of hydrogen peroxide. This reaction generates an intermediate dioxetanedione, which decomposes to produce carbon dioxide and an excited state molecule. The excited molecule then releases energy in the form of visible light as it returns to its ground state.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) oxalate
- Bis(2-methoxyphenyl) carbonate
Comparison:
- Bis(2,4,6-trichlorophenyl) oxalate and Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) oxalate are also used in chemiluminescence but have different substituents on the phenyl rings, which can affect their reactivity and light-emitting properties.
- Bis(2-methoxyphenyl) carbonate is structurally similar but lacks the oxalate linkage, which changes its chemical behavior and applications.
Uniqueness: Bis(2-(methoxycarbonyl)phenyl) oxalate is unique due to its specific methoxycarbonyl groups, which influence its solubility, reactivity, and the wavelength of light emitted during chemiluminescence. This makes it particularly suitable for specific applications in light-emitting devices and biological assays.
Eigenschaften
CAS-Nummer |
2253964-52-0 |
|---|---|
Molekularformel |
C18H14O8 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
bis(2-methoxycarbonylphenyl) oxalate |
InChI |
InChI=1S/C18H14O8/c1-23-15(19)11-7-3-5-9-13(11)25-17(21)18(22)26-14-10-6-4-8-12(14)16(20)24-2/h3-10H,1-2H3 |
InChI-Schlüssel |
QUXQUIHALSYBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
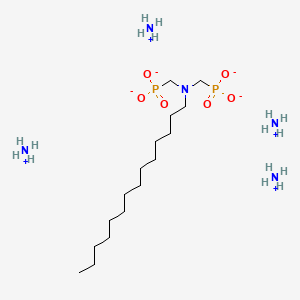


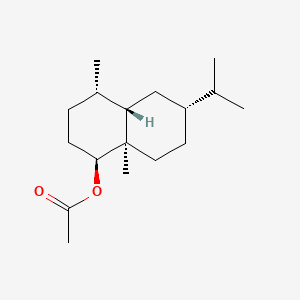
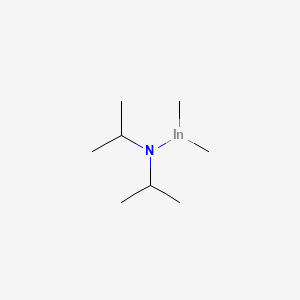


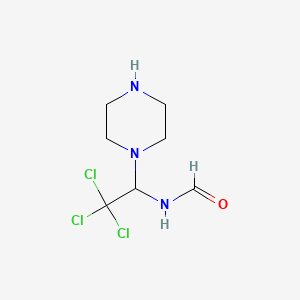
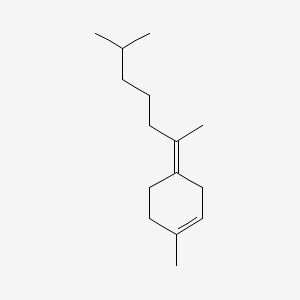
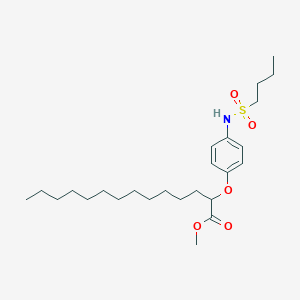

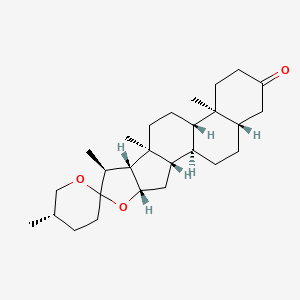
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
